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Compound of Interest

Compound Name: 1,4-Dimethyl-9H-carbazole

Cat. No.: B105136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and

conformation of 1,4-Dimethyl-9H-carbazole, a key heterocyclic scaffold in medicinal chemistry

and materials science. By examining crystallographic and spectroscopic data from closely

related derivatives, this document offers critical insights into the structural characteristics that

govern its biological activity and material properties.

Molecular Structure and Conformation
While a crystal structure for the parent 1,4-Dimethyl-9H-carbazole is not readily available in

the reviewed literature, extensive X-ray diffraction studies on its derivatives, such as tert-Butyl

6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate, provide a robust model for its core

structure. The carbazole ring system is fundamentally planar, with minor deviations observed

upon substitution.

The defining feature of the 1,4-dimethyl-9H-carbazole core is its tricyclic structure, consisting

of two benzene rings fused to a central pyrrole ring. The nitrogen atom of the pyrrole ring

introduces a site for potential hydrogen bonding and further functionalization. The methyl

groups at the 1 and 4 positions introduce steric hindrance that can influence the planarity of the

ring system and the orientation of substituents at the N9 position.

Analysis of the crystal structure of tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-

carboxylate reveals that the pyrrole ring makes small dihedral angles with the adjacent
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benzene rings, indicating a nearly coplanar system.[1] Specifically, the dihedral angles are 1.27

(7)° and 4.86 (7)°, with the dihedral angle between the two benzene rings being 5.11 (7)°.[1]

This near-planarity is a crucial factor in the electronic properties of the molecule, facilitating π–

π stacking interactions in the solid state.[1]

Tabulated Crystallographic Data
The following tables summarize key bond lengths and angles for the carbazole core, inferred

from the crystal structure of tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate.[1]

Table 1: Selected Bond Lengths

Bond Length (Å)

N9—C8A 1.408 (2)

N9—C9A 1.417 (2)

Table 2: Selected Dihedral Angles

Rings Dihedral Angle (°)

Pyrrole Ring / Benzene Ring 1 1.27 (7)

Pyrrole Ring / Benzene Ring 2 4.86 (7)

Benzene Ring 1 / Benzene Ring 2 5.11 (7)

Experimental Protocols
The synthesis and characterization of 1,4-Dimethyl-9H-carbazole and its derivatives involve a

series of well-established organic chemistry techniques.

Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles
A common method for the synthesis of functionalized 1,4-dimethyl-9H-carbazole derivatives is

the Suzuki-Miyaura cross-coupling reaction.[2][3][4]

Representative Protocol:
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To a solution of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (1.50 g, 4.70 mmol) in 1,4-

dioxane (70 mL) under an argon atmosphere, add phenylboronic acid (0.63 g, 5.17 mmol),

Na₂CO₃ (1.25 g, 11.79 mmol) in H₂O (3.50 mL), and Pd(PPh₃)₄ (0.30 g, 0.26 mmol)

sequentially.[2][4]

Heat the reaction mixture to reflux for 48 hours.[2][4]

Evaporate the volatiles under reduced pressure.[2][4]

Recrystallize the resulting solid from acetonitrile to yield the desired product.[2][4]

Spectroscopic Characterization
The structural elucidation of 1,4-Dimethyl-9H-carbazole and its derivatives relies heavily on

spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine

the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial

information about the connectivity and substitution pattern of the molecule.[2][4]

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic

vibrational frequencies of the functional groups present in the molecule, such as the N-H

stretch of the carbazole ring.[2][4] Computational and experimental IR studies on N-

substituted carbazoles help in the interpretation of the vibrational spectra.[5]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of the compound, confirming its elemental composition.[2][4]

Visualizing the Workflow and Structure
The following diagrams, generated using Graphviz, illustrate the experimental workflow for

structural determination and the key molecular features of 1,4-Dimethyl-9H-carbazole.
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Caption: Experimental workflow for the synthesis and structural elucidation of 1,4-Dimethyl-
9H-carbazole derivatives.

Caption: Key molecular features and conformation of the 1,4-Dimethyl-9H-carbazole scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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